Halicin

Antimicrobial Resistance Antibiotic Discovery Microbiology

Halicin (SU3327) is a dual-action JNK inhibitor and antibiotic for research. It is uniquely suited for dissecting JNK-JIP protein-protein interactions (IC50 239 nM) and combating MDR pathogens (MIC 1-10 µg/mL). Its specific 5-nitrothiazole-thiadiazole structure is essential for this activity; analog compounds cannot substitute. It is a validated in vivo tool for metabolic and antimicrobial studies.

Molecular Formula C5H3N5O2S3
Molecular Weight 261.3 g/mol
CAS No. 40045-50-9
Cat. No. B1663716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalicin
CAS40045-50-9
Synonyms5-[(5-Nitro-2-thiazolyl)thio]-1,3,4thiadiazol-2-amine
Molecular FormulaC5H3N5O2S3
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-]
InChIInChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8)
InChIKeyNQQBNZBOOHHVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halicin (CAS 40045-50-9): Sourcing Guide for the AI-Discovered Antibiotic with Validated Low Resistance Liability


Halicin (CAS 40045-50-9), also designated SU-3327, is a synthetic small molecule belonging to the thiadiazole class with a molecular formula of C5H3N5O2S3 and a formula weight of 261.30 . Initially developed as a c-Jun N-terminal kinase (JNK) inhibitor (IC₅₀ = 0.7 µM) for potential antidiabetic applications, halicin was repurposed as a broad-spectrum antibacterial agent following its identification by a deep learning model trained to screen for compounds with antimicrobial activity and low predicted toxicity [1]. Its antibacterial mechanism is distinct from conventional antibiotic classes, operating primarily through the dissipation of the bacterial transmembrane proton motive force (ΔpH component), which disrupts ATP synthesis and energy-dependent cellular processes [2].

Why Halicin Cannot Be Replaced by Generic Ciprofloxacin, Metronidazole, or Vancomycin in Resistance-Aware Procurement


Generic substitution among antibacterial agents within the same therapeutic category fails when evaluating halicin due to its mechanistically distinct mode of action that drives quantifiably divergent resistance evolution kinetics, biofilm eradication efficiency, and target pathogen susceptibility profiles [1]. Halicin dissipates the transmembrane proton motive force—a target fundamentally different from the DNA gyrase/topoisomerase IV inhibition of fluoroquinolones, the cell wall synthesis inhibition of glycopeptides, and the DNA strand breakage induced by nitroimidazoles [2]. This mechanistic divergence translates into a reduced evolutionary barrier for resistance acquisition: serial passage experiments demonstrate that Escherichia coli develops high-level resistance to ciprofloxacin within 1–3 days, whereas no significant resistance to halicin emerges over a 30-day continuous exposure period [3]. Consequently, selecting halicin over its generic comparators is a strategic procurement decision for applications requiring sustained efficacy against multidrug-resistant pathogens, biofilm-associated infections, or experimental systems where resistance emergence must be minimized.

Halicin Quantitative Differentiation Evidence: Head-to-Head Data for Informed Scientific Selection


Resistance Emergence Kinetics: Halicin vs. Ciprofloxacin in Escherichia coli Serial Passage

Halicin demonstrates a substantially higher barrier to resistance evolution compared to the widely used fluoroquinolone ciprofloxacin. In a 30-day serial passage experiment, E. coli developed high-level resistance to ciprofloxacin (MIC increase approximately 200-fold) within 1 to 3 days of exposure, whereas halicin-treated cultures exhibited no detectable change in MIC over the entire 30-day period [1].

Antimicrobial Resistance Antibiotic Discovery Microbiology

Staphylococcus aureus Biofilm Eradication: Halicin vs. Vancomycin on Orthopedic Substrates

Halicin exhibits superior biofilm eradication activity relative to vancomycin against S. aureus biofilms grown on clinically relevant orthopedic substrates. Halicin MBECs against both less mature (3-day) and more mature (7-day) biofilms were 10-fold to 40-fold higher than its planktonic MIC. In contrast, vancomycin MBECs were 50-fold to 200-fold higher than its MIC against less mature biofilms, and 100-fold to 400-fold higher against more mature biofilms [1][2].

Biofilm Infection Orthopedic Infection Antibiotic Efficacy

Post-Antibiotic Effect Duration: Halicin vs. Ceftiofur and Ciprofloxacin

Halicin exhibits significantly prolonged post-antibiotic effects (PAEs) and sub-MIC effects (PA-SMEs) compared to the veterinary antimicrobials ceftiofur and ciprofloxacin. Time-killing assays at concentrations above the MIC revealed concentration-dependent bactericidal activity within 4 hours, with sustained suppression of bacterial regrowth following drug removal that exceeded the duration observed for both ceftiofur and ciprofloxacin across multiple tested pathogens [1].

Veterinary Antimicrobials Pharmacodynamics Post-Antibiotic Effect

Acute Oral Toxicity: LD₅₀ Value of 2018.3 mg/kg Establishes Low-Toxicity Classification

Halicin is classified as a low-toxicity compound according to OECD guidelines, with an acute oral LD₅₀ of 2018.3 mg/kg determined in mice [1]. Genotoxicity assessments (sperm malformation, bone marrow chromosome aberration, and cell micronucleus tests) revealed no significant mutagenic or clastogenic effects at doses ranging from 252.3 mg/kg to 1009.1 mg/kg [2].

Toxicology Safety Pharmacology Drug Development

In Vivo Efficacy in C. difficile Infection Model: 15 mg/kg Reduces Fecal Bacterial Load

Halicin demonstrates quantifiable in vivo efficacy in a mouse model of Clostridium difficile infection. At an oral dose of 15 mg/kg, halicin significantly reduces fecal bacterial load, with treated mice achieving sterilization by 96 hours post-treatment in the initial Cell study [1]. Notably, halicin has been shown to inhibit C. difficile growth better than metronidazole, a first-line clinical therapy for C. difficile infection, in comparative in vitro assessments [2].

Clostridium difficile In Vivo Efficacy Gastrointestinal Infection

Halicin (CAS 40045-50-9): Prioritized Applications Based on Validated Quantitative Differentiation


Resistance Evolution Studies and Serial Passage Experimental Systems

Halicin is ideally suited for long-term resistance evolution experiments and serial passage studies requiring a comparator with a known high barrier to resistance. As demonstrated in direct head-to-head experiments, E. coli develops high-level resistance to ciprofloxacin within 1–3 days, whereas halicin exhibits no detectable MIC increase over 30 days of continuous exposure [1]. This quantifiable differential makes halicin a strategic positive control for high-resistance-barrier conditions and a negative control for experiments seeking to identify resistance mechanisms or fitness costs associated with conventional antibiotics.

Orthopedic and Medical Device Biofilm Eradication Research

Halicin is a preferred selection for biofilm eradication studies on orthopedic-relevant substrates, including titanium alloy, cobalt-chrome, and UHMWPE. Halicin MBECs are 10×–40× higher than its MIC for S. aureus biofilms, whereas vancomycin requires 50×–400× higher multiples of its MIC to achieve eradication, with the disparity widening to 5×–10× on mature 7-day biofilms (p < 0.01) [1][2]. This superior biofilm-penetrating and eradicating activity at lower fold-MIC multiples reduces compound consumption and improves experimental consistency in biofilm infection models.

Clostridium difficile and Clostridium perfringens Gastrointestinal Infection Models

Halicin is validated for in vivo efficacy in Clostridium difficile and C. perfringens gastrointestinal infection models. In a mouse model of C. difficile infection, oral halicin at 15 mg/kg reduces fecal bacterial load, achieving complete clearance in 100% of treated mice by 96 hours post-treatment [1]. In vitro, halicin inhibits C. difficile growth more effectively than metronidazole, a first-line clinical therapy [2]. Additionally, halicin demonstrates good therapeutic efficacy in a murine intestinal infection model of C. perfringens, with pharmacokinetic data indicating poor systemic absorption and rapid in vivo elimination , making it particularly suitable for orally administered, gut-localized infection studies where systemic exposure must be minimized.

Veterinary Antimicrobial Resistance Mitigation Studies

Halicin is appropriate for veterinary antimicrobial research focused on pathogens of animal origin. Halicin exhibits broad-spectrum activity against 13 common clinical veterinary pathogens, including multidrug-resistant strains, and demonstrates longer post-antibiotic effects (PAEs) and sub-MIC effects (PA-SMEs) against E. coli, S. aureus, and Actinobacillus pleuropneumoniae compared to ceftiofur and ciprofloxacin, two commonly used veterinary antimicrobials [1]. Toxicological profiling confirms low acute toxicity (LD₅₀ = 2018.3 mg/kg) and absence of genotoxicity [2], and halicin has demonstrated effective treatment of respiratory A. pleuropneumoniae infections in murine models [1], supporting its utility in veterinary infection research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.